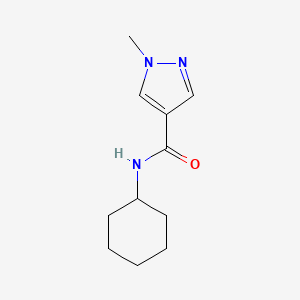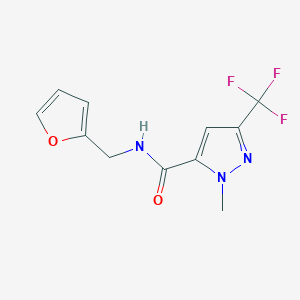![molecular formula C12H13F2N3 B7459444 N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline, also known as EF24, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. EF24 belongs to the class of chalcones, which are natural or synthetic compounds that possess a diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline is not fully understood, but it is believed to be mediated through multiple pathways. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cytoprotection. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been reported to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to induce apoptosis in cancer cells through the activation of caspases. It has also been reported to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been shown to have low toxicity in animal models, making it a good candidate for further research. However, N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has also been reported to have low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
For research on N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline include developing new formulations to improve its solubility and bioavailability, investigating its potential as a combination therapy with other drugs, and testing its efficacy in clinical trials.
Méthodes De Synthèse
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline can be synthesized through a multistep process involving the condensation of 2,4-difluorobenzaldehyde and 2-ethyl-3-hydrazinylpyrazole, followed by cyclization and reduction steps. The final product is obtained as a yellow crystalline solid with a purity of over 95%.
Applications De Recherche Scientifique
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been studied extensively for its potential therapeutic properties in various disease models. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation.
Propriétés
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c1-2-17-10(5-6-16-17)8-15-12-4-3-9(13)7-11(12)14/h3-7,15H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBHNMBGQBGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B7459369.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)




![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)